molecular formula C20H20O7 B14651651 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one CAS No. 53617-61-1

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one

Cat. No.: B14651651
CAS No.: 53617-61-1
M. Wt: 372.4 g/mol
InChI Key: PTIRSDYYXKIRET-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of chromones, which are characterized by a benzopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one stands out due to its chromone structure combined with multiple methoxy groups, which imparts unique chemical and biological properties.

Properties

CAS No.

53617-61-1

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-12-7-6-8-13(23-2)18(12)14-9-11(21)17-15(27-14)10-16(24-3)19(25-4)20(17)26-5/h6-10H,1-5H3

InChI Key

PTIRSDYYXKIRET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC

Origin of Product

United States

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